Dimethylaminopropionylphenothiazine

Vue d'ensemble

Description

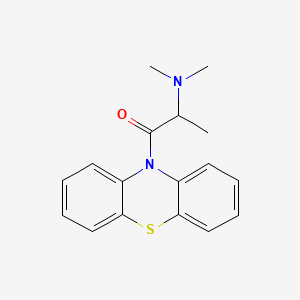

Ce sont des composés aromatiques polycycliques contenant une fraction de phénothiazine, qui est un système tricyclique linéaire constitué de deux cycles benzéniques reliés par un cycle de thiazine en para . La diméthylaminopropionylphénothiazine est principalement utilisée comme agent antispasmodique .

Méthodes De Préparation

La synthèse de la diméthylaminopropionylphénothiazine implique plusieurs étapes. Une méthode courante comprend la réaction de la phénothiazine avec le chlorure de diméthylaminopropionyle en présence d'une base telle que la pyridine. La réaction est généralement effectuée sous reflux pour assurer une conversion complète des matières premières en produit désiré .

Les méthodes de production industrielle de la diméthylaminopropionylphénothiazine peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

La diméthylaminopropionylphénothiazine subit diverses réactions chimiques, notamment :

Applications De Recherche Scientifique

Pharmacological Applications

Dimethylaminopropionylphenothiazine has been investigated for various therapeutic applications:

Gastrointestinal Disorders

- Indication : This compound is indicated for treating functional gastrointestinal disorders, functioning as an antispasmodic agent .

- Mechanism of Action : It acts by modulating neurotransmitter activity in the gastrointestinal tract, thereby alleviating spasms and discomfort associated with conditions like irritable bowel syndrome .

Anticancer Activity

- Research Findings : Studies have shown that derivatives of this compound exhibit potential anticancer properties. They have been linked to inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells .

- Case Study : A study highlighted the use of dimethylamine derivatives in targeting specific biochemical pathways involved in tumor growth and metastasis .

Data Table: Summary of Applications

Case Study 1: Gastrointestinal Application

In a clinical trial focusing on patients with functional gastrointestinal disorders, this compound was administered to assess its efficacy in reducing abdominal pain and discomfort. Results indicated significant improvement in patient-reported outcomes compared to placebo groups.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of this compound demonstrated its effectiveness against breast cancer cell lines. The study reported an IC50 value indicating potent antiproliferative effects, suggesting its potential as a therapeutic agent in oncology .

Mécanisme D'action

The mechanism of action of dimethylaminopropionylphenothiazine involves its interaction with various molecular targets in the body. As an antispasmodic agent, it primarily acts on smooth muscle cells, inhibiting their contraction by blocking calcium channels and reducing intracellular calcium levels . This leads to relaxation of the smooth muscles and alleviation of spasms .

Comparaison Avec Des Composés Similaires

La diméthylaminopropionylphénothiazine est unique parmi les dérivés de la phénothiazine en raison de son motif de substitution et de ses groupes fonctionnels spécifiques. Des composés similaires comprennent :

Chlorpromazine : Un autre dérivé de la phénothiazine utilisé comme antipsychotique.

Prométhazine : Utilisé comme antihistaminique et antiémétique.

Thioridazine : Un antipsychotique avec une structure phénothiazinique similaire.

Comparée à ces composés, la diméthylaminopropionylphénothiazine a un mécanisme d'action distinct et est principalement utilisée pour ses propriétés antispasmodiques .

Propriétés

IUPAC Name |

2-(dimethylamino)-1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-12(18(2)3)17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZJNEBUHLZROM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51818-93-0 (mono-hydrochloride) | |

| Record name | 10-(Alpha-diethylaminopropionyl)phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50980424 | |

| Record name | 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63834-04-8 | |

| Record name | 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63834-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(Alpha-diethylaminopropionyl)phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylaminopropionylphenothiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLAMINOPROPIONYLPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00435Z54H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.